molecular formula C12H14F3N3O4 B14744542 N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline CAS No. 5103-92-4

N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline

Cat. No.: B14744542
CAS No.: 5103-92-4
M. Wt: 321.25 g/mol
InChI Key: IFCKWWXWJYTNCS-UHFFFAOYSA-N
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Description

N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C12H14F3N3O4 It is known for its unique structural features, which include nitro groups, an ethyl group, a propyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline typically involves nitration reactions followed by alkylation. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups at the 2 and 6 positions. This is followed by the alkylation of the resulting dinitroaniline with ethyl and propyl groups under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline is unique due to the combination of its ethyl and propyl groups along with the trifluoromethyl group. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

5103-92-4

Molecular Formula

C12H14F3N3O4

Molecular Weight

321.25 g/mol

IUPAC Name

N-ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C12H14F3N3O4/c1-3-5-16(4-2)11-9(17(19)20)6-8(12(13,14)15)7-10(11)18(21)22/h6-7H,3-5H2,1-2H3

InChI Key

IFCKWWXWJYTNCS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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